

Technical Guide: Spectroscopic and Synthetic Profile of 6-methoxy-2H-chromene-3-carbonitrile

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Compound of Interest

Compound Name: 6-methoxy-2H-chromene-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and a validated experimental protocol for the synthesis of **6-methoxy-2H-chromene-3-carbonitrile**. The information presented is intended to support research and development activities in medicinal chemistry and related fields.

Spectroscopic Data

The following tables summarize the ^1H NMR and ^{13}C NMR data for **6-methoxy-2H-chromene-3-carbonitrile**. The data is compiled from the peer-reviewed literature and presented in a standardized format for ease of reference and comparison.

Table 1: ^1H NMR Data for 6-methoxy-2H-chromene-3-carbonitrile

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Reference
7.54	br s	-	1	H-4	[1]
6.90	m	-	3	H-5, H-7, H-8	[1]
4.80	d	1.3	2	H-2 (CH ₂)	[1]
3.71	s	-	3	-OCH ₃	[1]

Spectrometer Frequency: 400 MHz [\[1\]](#) Solvent: DMSO-d₆ [\[1\]](#)

Table 2: ¹³C NMR Data for 6-methoxy-2H-chromene-3-carbonitrile

While the synthesis publication confirms that ¹³C NMR spectra were recorded at 100 MHz in DMSO-d₆ (referenced to δ 39.5 ppm), the specific chemical shift values for **6-methoxy-2H-chromene-3-carbonitrile** are not explicitly reported in the cited literature. [\[1\]](#)

Experimental Protocols

The following protocol for the synthesis of **6-methoxy-2H-chromene-3-carbonitrile** is based on the methodology reported in Medicinal Chemistry Communications. [\[1\]](#)

Synthesis of **6-methoxy-2H-chromene-3-carbonitrile**

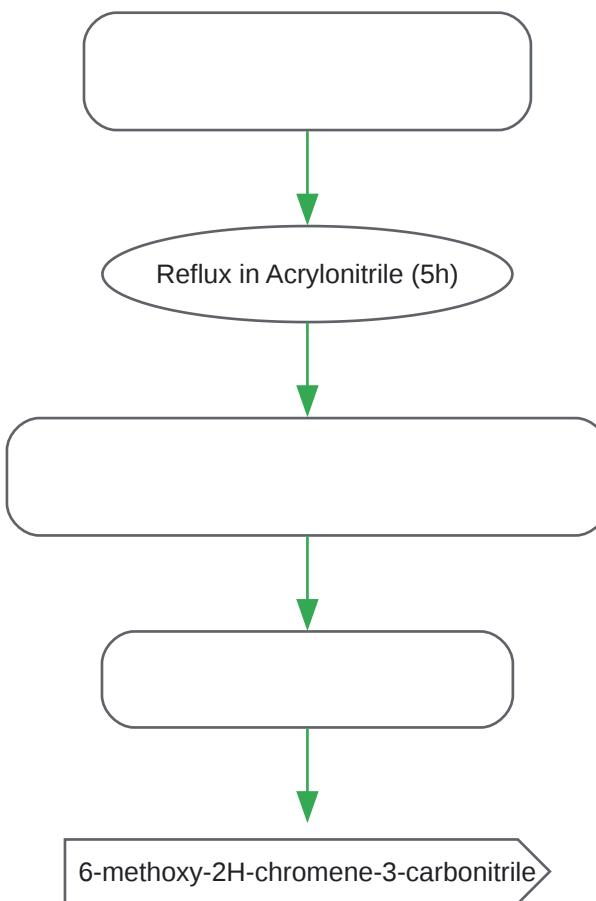
- Reactants:
 - 2-hydroxy-5-methoxybenzaldehyde (26.6 g, 175 mmol)
 - Acrylonitrile (20 mL, followed by an additional 40 mL)
 - 1,4-diazabicyclo[2][2][2]octane (DABCO) (9.0 g)
- Procedure:

- To a solution of 2-hydroxy-5-methoxybenzaldehyde in acrylonitrile (20 mL), add 1,4-diazabicyclo[2][2][2]octane (DABCO).
- Add an additional portion of acrylonitrile (40 mL).
- Reflux the mixture for 5 hours under an argon atmosphere.
- After cooling, dilute the reaction mixture with ether (0.5 L).
- Wash the organic phase sequentially with 10% aqueous NaOH, 0.5 M aqueous H₂SO₄, and water.
- Dry the organic phase over MgSO₄ and remove the solvent in vacuo.
- Recrystallize the solid residue from methanol (300 mL) to yield the product as a light-yellow solid.[1]

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the synthesis of **6-methoxy-2H-chromene-3-carbonitrile**.

Caption: Molecular structure and ¹H NMR assignments.

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Caption: Synthetic workflow for **6-methoxy-2H-chromene-3-carbonitrile**.

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References

- 1. 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile|CAS 885271-24-9 [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
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